

BPIQ-I solubility and storage

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Compound Focus: Bpiq-i

CAS No.: 174709-30-9

Cat. No.: S578945

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BPIQ-I Application Notes

1. Compound Profile BPIQ-I (CAS 174709-30-9), also known as PD 159121, is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary application in research is to inhibit EGFR signaling and evaluate anti-proliferative effects in cellular models [1] [2].

2. Physicochemical & Storage Data

The following table summarizes the core quantitative data for **BPIQ-I**:

Property	Value / Specification
CAS Number	174709-30-9 [1] [2]
Molecular Formula	C~16~H~12~BrN~5~ [1] [2]
Molecular Weight	354.2 g/mol [1] [2]
Recommended Storage (Powder)	-20°C for long-term stability (up to 3 years) [2]
Recommended Storage (Solution)	-80°C for long-term stability (up to 1 year) [2]

Property	Value / Specification
Solubility (General)	Soluble in DMSO. Specific solubility in aqueous buffers (e.g., PBS) is not provided and requires experimental determination.

3. Handling & Solubility Protocol

A. Storage and Handling

- **Powder:** Upon receipt, store the unopened vial at **-20°C** [2]. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
- **Stock Solution:** For preparing a stock solution:
 - **Solvent:** Use **DMSO** [2].
 - **Concentration:** A typical stock concentration for in vitro studies is **10 mM**. For example, dissolve 1 mg of **BPIQ-I** (354.2 g/mol) in 282 μL of DMSO to achieve this concentration.
 - **Aliquoting:** Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
 - **Storage of Aliquots:** Store aliquots at **-80°C** for long-term stability [2].

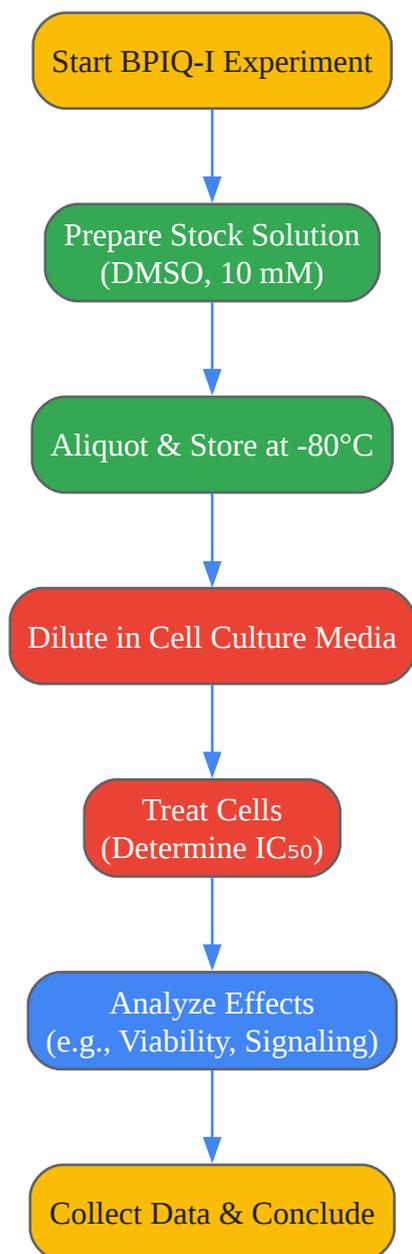
B. Solubility and In-Vivo Formulation While a specific solubility protocol for **BPIQ-I** is not available, a standard method for solubility determination can be followed:

- **Saturation Solubility:** Add an excess amount of **BPIQ-I** powder to the desired aqueous buffer (e.g., PBS) or solvent system.
- **Agitation:** Vortex the mixture and agitate for a sufficient time (e.g., 24 hours) in a temperature-controlled environment.
- **Separation:** Centrifuge the sample to separate undissolved material.
- **Quantification:** Analyze the concentration of **BPIQ-I** in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

For animal studies, one suggested in vivo formulation is **5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O** [2]. This formulation should be prepared from a DMSO stock solution immediately before administration.

4. Core Experimental Workflow

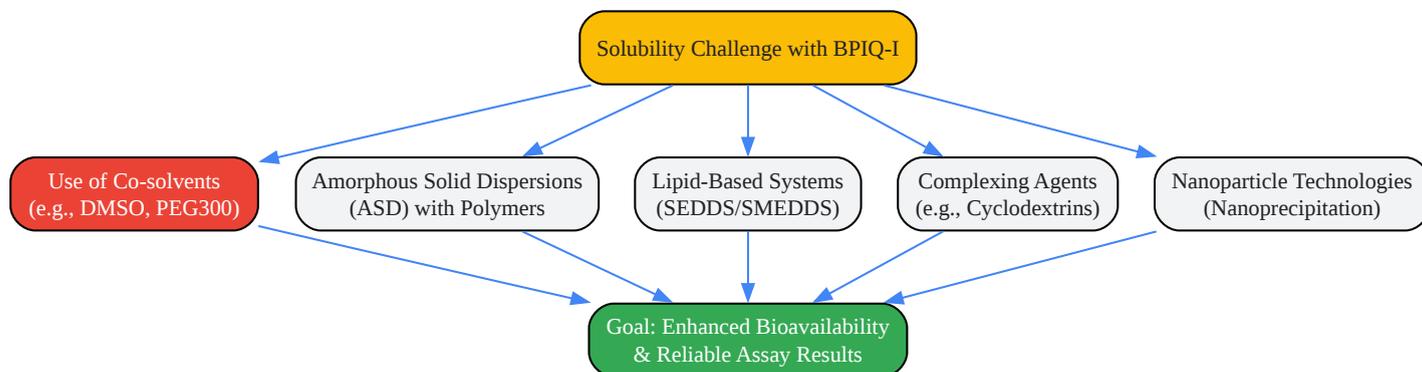
The typical research workflow for using **BPIQ-I** involves several key stages, from preparation to data analysis, as illustrated below.



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5. Solubility Optimization Strategies

Many new drug candidates face solubility challenges. If **BPIQ-I** exhibits poor aqueous solubility, consider the following established strategies to enhance it for in vitro assays [3]:



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Important Notes & Gaps in Available Data

The search results, while providing basic data, lack the detailed protocols required for a complete application note. You should be aware of the following limitations:

- **No Specific IC₅₀ Data:** The bioactivity is described generally as "potent," but no quantitative IC₅₀ or EC₅₀ values in specific cell lines are provided.
- **Limited Solubility Data:** Apart from its solubility in DMSO, precise solubility values in water or standard buffers are not published in the searched sources. This is a critical parameter that must be determined empirically in your lab.
- **Lack of Assay Protocols:** Detailed methodologies for key experiments citing **BPIQ-I**, such as cell proliferation assays (e.g., MTT, CTG), Western blotting for p-EGFR inhibition, or enzymatic kinase assays, are not included in the search results. These protocols would need to be sourced from primary scientific literature.

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References

1. - BPIQ | CAS 174709-30-9 | SCBT - Santa Cruz Biotechnology | [\[scbt.com\]](https://www.scbt.com)

2. - BPIQ | TargetMol I [targetmol.com]

3. SPECIAL FEATURE - Improving Bioavailability & Solubility [drug-dev.com]

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